Product packaging for 5-Ethyl-2-methoxybenzoic acid(Cat. No.:CAS No. 66873-89-0)

5-Ethyl-2-methoxybenzoic acid

Cat. No.: B3356489
CAS No.: 66873-89-0
M. Wt: 180.2 g/mol
InChI Key: ICNRRZRXHDBVTG-UHFFFAOYSA-N
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Description

5-Ethyl-2-methoxybenzoic acid (CAS 66873-89-0) is an organic compound with the molecular formula C 10 H 12 O 3 and a molecular weight of 180.20 g/mol . This benzoic acid derivative is characterized by an ethyl substituent at the meta-position and a methoxy group at the ortho-position relative to the carboxylic acid functional group. Suppliers specializing in its production offer it with a minimum purity of 97%, supported by a batch-specific Certificate of Analysis (COA) to ensure traceability and quality compliance for critical research and development work . The primary research value of this compound lies in its role as a versatile chemical intermediate . It is ideally suited for various coupling reactions and is widely employed in the synthesis of more complex molecules for functional material synthesis . A significant application documented in patent literature is its use as a key precursor in the multi-step synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid . This latter compound is a crucial building block in the preparation of certain pharmaceutical agents, such as the antipsychotic drug Amisulpride, highlighting the importance of this compound within pharmaceutical development pipelines . Its structural features make it a valuable scaffold for introducing specific substitutions in target molecules during medicinal chemistry and process chemistry research. Usage Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the compound using appropriate personal protective equipment (PPE) and under standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B3356489 5-Ethyl-2-methoxybenzoic acid CAS No. 66873-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNRRZRXHDBVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Ethyl 2 Methoxybenzoic Acid

De Novo Synthesis Pathways for the Aromatic Core of 5-Ethyl-2-methoxybenzoic Acid

De novo synthesis, meaning "from the beginning," involves the construction of the substituted benzene (B151609) ring from acyclic or non-aromatic precursors. These methods offer high flexibility in introducing various substituents at desired positions.

Multistep Reaction Sequences for Aromatic Ring Construction

The assembly of highly functionalized aromatic rings can be accomplished through annulation reactions, where a new ring is fused onto a pre-existing structure. nih.govrsc.org Organocatalytic benzannulation, for instance, represents an efficient method for creating diverse arene architectures under mild conditions. nih.gov One of the most powerful and widely used methods for forming six-membered rings is the [4+2] cycloaddition, or Diels-Alder reaction. rsc.org

A hypothetical de novo synthesis for a scaffold related to this compound could involve the reaction between a suitably substituted 1,3-diene and an alkyne (the dienophile). Subsequent aromatization of the resulting cyclohexadiene derivative, often through an oxidation step, would yield the aromatic core. The strategic placement of precursors to the ethyl, methoxy (B1213986), and carboxyl groups on the diene and dienophile is critical for the success of this pathway.

Reaction Type Description Key Features
[4+2] BenzannulationCycloaddition reaction between a diene and a dienophile to form a six-membered ring, followed by aromatization. rsc.orgHigh regioselectivity, potential for stereocontrol.
Organocatalytic AnnulationUse of small organic molecules as catalysts to promote ring formation. nih.govMild reaction conditions, high efficiency, and chemo-selectivity. nih.gov

Strategic Introduction of Ethyl and Methoxy Moieties

A more common approach involves the functionalization of a pre-existing benzene ring through electrophilic aromatic substitution. The order of introduction of the substituents is crucial and is governed by their directing effects. The methoxy group (-OCH₃) is an ortho-, para-director, while the carboxylic acid group (-COOH) is a meta-director.

A plausible route would start with anisole (B1667542) (methoxybenzene).

Friedel-Crafts Acylation: Anisole can be acylated with acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org This reaction places the acetyl group primarily at the para position due to the directing effect of the methoxy group, yielding 4-methoxyacetophenone.

Reduction: The keto group of 4-methoxyacetophenone can be reduced to an ethyl group. A classic method for this is the Wolff-Kishner or Clemmensen reduction. This step produces 4-ethylanisole.

Carboxylation: The final step is the introduction of the carboxylic acid group. This can be challenging to achieve at the position ortho to the methoxy group and meta to the ethyl group. Directed ortho-metalation (DoM) is a powerful strategy. The methoxy group can direct lithiation to the ortho position using a strong base like n-butyllithium. The resulting aryllithium species can then be quenched with carbon dioxide (CO₂) to form the carboxylic acid upon acidic workup.

Functional Group Interconversions Leading to this compound

These strategies begin with a molecule that already possesses the desired 1-ethyl-4-methoxybenzene core and focus on converting another functional group into the carboxylic acid.

Carboxylic Acid Formation from Precursors (e.g., nitriles, esters)

This approach offers a reliable pathway to the final product by transforming stable precursors into the carboxylic acid moiety.

From Nitriles: A common precursor is 5-ethyl-2-methoxybenzonitrile. The synthesis of this nitrile could start from 4-ethylanisole. Formylation followed by conversion of the aldehyde to an oxime and then dehydration would yield the nitrile. Alternatively, a cyanation reaction on a phenol (B47542) can be used. rsc.org The nitrile group (-CN) can then be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions, typically by heating with aqueous acid (like H₂SO₄) or a base (like NaOH) followed by acidification. arkat-usa.org

From Esters: Another effective method involves the hydrolysis of an ester, such as methyl 5-ethyl-2-methoxybenzoate. This ester could be synthesized via the methods described in section 2.1.2, but using an esterification step instead of direct carboxylation. The ester is then hydrolyzed to the carboxylic acid, usually by saponification with a base like sodium hydroxide (B78521), followed by neutralization with an acid. nih.gov

Precursor Reagents for Conversion Product
5-Ethyl-2-methoxybenzonitrileH₂O, H⁺ or OH⁻, heatThis compound
Methyl 5-ethyl-2-methoxybenzoate1. NaOH, H₂O, heat 2. H⁺This compound
5-Ethyl-2-methoxytolueneKMnO₄ or other strong oxidantThis compound

Modification of Existing Benzoic Acid Scaffolds

This strategy involves starting with a commercially available or easily synthesized benzoic acid derivative and adding the missing substituents. nih.gov

For example, one could start with 2-methoxybenzoic acid. The challenge is to introduce an ethyl group at the 5-position (para to the methoxy group). organic-chemistry.org A standard Friedel-Crafts alkylation with an ethyl halide is often problematic due to polysubstitution and rearrangement side reactions. wikipedia.orgbac-lac.gc.ca A more controlled method is Friedel-Crafts acylation followed by reduction, as described previously.

Acylation of 2-Methoxybenzoic Acid: Reacting 2-methoxybenzoic acid with acetyl chloride and AlCl₃ would direct the acetyl group to the 5-position, which is para to the activating methoxy group and meta to the deactivating carboxyl group.

Reduction: The resulting ketone (5-acetyl-2-methoxybenzoic acid) can then be reduced to this compound using a method like the Wolff-Kishner reduction that does not affect the carboxylic acid or methoxy groups.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgajrconline.org

For the synthesis of this compound, several green approaches can be envisioned:

Catalytic and Organocatalytic Methods for Enhanced Efficiency

Modern synthetic routes increasingly employ catalytic and organocatalytic methods to boost efficiency. Transition-metal catalysts, particularly those based on palladium, are utilized for carbonylation reactions of haloarenes. diva-portal.org For instance, palladium supported on metal-organic frameworks (MOFs) has been used for the hydroxycarbonylation of aryl iodides with ex-situ generated carbon monoxide, achieving excellent yields at room temperature. diva-portal.org This approach avoids the direct handling of hazardous CO gas. diva-portal.org

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative. While direct organocatalytic synthesis of this compound is not extensively documented, related applications show significant promise. For example, quinine-derived primary amines, in conjunction with co-catalysts like 4-methoxybenzoic acid, have been successfully used in highly enantioselective cross-aldol reactions. nih.gov Similarly, chiral pyrrolidines and other primary amines serve as effective catalysts in various asymmetric reactions. worldscientific.com The principles of these organocatalytic systems, often involving activation through hydrogen bonding or enamine formation, could be adapted for key steps in the synthesis of this compound derivatives. worldscientific.comsci-hub.box

Table 1: Comparison of Catalytic Methods in Benzoic Acid Synthesis

Catalytic Method Catalyst Example Key Advantages Relevant Findings
Transition-Metal Catalysis Palladium on MOF diva-portal.org High yields at room temperature, avoids direct use of CO gas, recyclable catalyst. diva-portal.org Effective for hydroxycarbonylation of aryl iodides. diva-portal.org
Organocatalysis Quinine-derived primary amines with methoxybenzoic acid co-catalyst nih.gov Metal-free, high enantioselectivity, mild reaction conditions. nih.govworldscientific.com Successfully used in cross-aldol reactions of α-ketophosphonates. nih.gov
Phase-Transfer Catalysis Tetra-n-hexylammonium hydrogen sulfate (B86663) with Cobalt bromide google.com High conversion and yield, simple equipment, potential for catalyst recycling. google.com Used in the oxidation of toluene (B28343) to benzoic acid with high purity. google.com

Solventless and Aqueous Medium Syntheses

To align with the principles of green chemistry, syntheses in solventless conditions or aqueous media are gaining traction. Aqueous systems offer significant environmental and safety benefits over traditional organic solvents. The electrochemical reduction of CO2 in an aqueous electrolyte to generate CO for subsequent palladium-catalyzed hydroxycarbonylation is a prime example of green synthesis. diva-portal.org While some systems have been found to work best in aqueous solutions like aqueous HFIP, challenges such as byproduct formation can arise. diva-portal.org

Microwave-assisted organic synthesis often enables solvent-free reactions. univpancasila.ac.id For example, the condensation of various aromatic aldehydes and ketones can be achieved efficiently under microwave irradiation without any organic solvent, using catalysts like MnO2-CNT nanocomposites. univpancasila.ac.id Similarly, the synthesis of phthalimide (B116566) derivatives from phthalic anhydride (B1165640) and amino groups proceeds in high yields within minutes under solvent-free microwave conditions. univpancasila.ac.id The oxidation of toluene to benzoic acid using KMnO4 can also be performed in an aqueous medium under microwave irradiation, drastically reducing reaction times. matanginicollege.ac.in

Table 2: Green Synthesis Approaches for Benzoic Acid Derivatives

Approach Reaction Example Conditions Key Outcomes
Aqueous Medium Hydroxycarbonylation of aryl iodides diva-portal.org Pd/MOF catalyst, ex-situ CO from electrochemical reduction in aqueous KHCO3. diva-portal.org High yield, avoids hazardous gas handling, recyclable system. diva-portal.org
Aqueous Medium Oxidation of Toluene matanginicollege.ac.in Aqueous KMnO4 / KOH, Microwave irradiation. matanginicollege.ac.in Reaction time reduced from 10-12 hours to 5 minutes. matanginicollege.ac.in
Solventless Condensation for dihydropyrimidinone synthesis univpancasila.ac.id Aromatic aldehydes, ketones, urea, MnO2-CNT catalyst, Microwave irradiation. univpancasila.ac.id Rapid, efficient, high yield. univpancasila.ac.id

Microwave-Assisted and Continuous Flow Syntheses

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. ajrconline.org The synthesis of benzoic acid from benzanilide (B160483) and sulfuric acid, for instance, can be completed in 10 minutes under microwave irradiation at 225 watts, compared to much longer conventional heating times. ijrpas.com This technology offers advantages like dramatically reduced reaction times, improved yields, and often cleaner product profiles. ajrconline.orgijrpas.com The saponification of methyl benzoate (B1203000) in aqueous sodium hydroxide under microwave irradiation takes only 2.4 minutes to achieve an 84% yield of benzoic acid. matanginicollege.ac.in

Continuous flow synthesis offers enhanced safety, consistency, and scalability for chemical production. nih.gov In this approach, reagents are pumped through a reactor where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time. nih.gov This method is particularly advantageous for handling hazardous reagents or performing highly exothermic reactions. nih.gov Continuous flow has been used for the synthesis of various active pharmaceutical ingredients, sometimes coupled with packed-bed reactors to improve efficiency in multiphasic systems. nih.gov For example, a continuous flow setup was employed for the synthesis of macrocyclic triazoles, starting from precursors like 2-azido-5-methoxybenzoic acid. akjournals.com

Industrial Scale-Up Considerations and Process Optimization for this compound Production

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges, primarily focused on maximizing yield, ensuring purity, and maintaining economic feasibility through process optimization.

Yield Enhancement and Side-Product Minimization

Several strategies are employed to enhance yield and minimize these impurities:

Process Control: Precise control over reaction temperature, pressure, and reactant concentration is essential. For example, in the oxidation of acetophenone (B1666503) to benzoic acid, using a manganese salt catalyst in acetic acid can yield higher results at lower temperatures compared to toluene oxidation. google.com Maintaining the temperature below a critical threshold can prevent over-oxidation or other side reactions.

Catalyst Selection: The choice of catalyst can significantly impact selectivity. While cobalt and manganese salts are common for oxidation reactions, their concentrations and the specific salt used (e.g., cobalt acetate (B1210297) vs. cobalt bromide) can influence the product distribution. google.comgoogle.com

Reaction Engineering: Using continuous stirred-tank reactors followed by distillation can help to separate the product from unreacted starting materials, which can then be recycled. google.com In some cases, adding a small amount of the final benzoic acid product can autocatalytically promote the oxidation reaction. google.com

Table 3: Common Side-Products and Minimization Strategies

Process Common Side-Products Minimization Strategy Reference
Oxidation of Toluene Derivatives Benzaldehyde, Benzyl (B1604629) alcohol, Benzyl benzoate, Biphenyls Optimized temperature control (130-165°C), catalyst selection (e.g., Cobalt octoate), fractional distillation for purification. ufv.br ufv.br
Nitration of Methoxybenzoic Acids Isomeric nitro-compounds Temperature control (0–5°C) to avoid over-reaction.
Friedel-Crafts Acylation Isomeric acylation products Use of specific Lewis acid catalysts and solvent systems (e.g., CH2Cl2/n-hexane) to control regioselectivity. researchgate.net researchgate.net

Reagent and Catalyst Recycling Strategies

The economic and environmental sustainability of industrial-scale production heavily relies on the ability to recycle reagents and catalysts. In the production of benzoic acid via toluene oxidation, unreacted toluene is typically recovered through fractional distillation and recycled back into the reactor. google.com Similarly, solvents like acetic acid used in acetophenone oxidation can be recovered and reused. google.com

Catalyst recycling is a key focus of process optimization.

In homogeneous catalysis, where the catalyst is dissolved in the reaction mixture, recovery can be challenging. One industrial approach involves distilling the product under vacuum, leaving a residue rich in the catalyst (e.g., cobalt salts), which can be reused in subsequent batches. google.com

Heterogeneous catalysts, which are in a different phase from the reactants, are generally easier to recover. Palladium on carbon (Pd/C) used in hydrogenation steps can be removed by simple filtration. MOF-supported palladium catalysts and functionalized electrodes used in advanced carbonylation processes have also demonstrated good recyclability over several runs. diva-portal.org

Organocatalysts can also be designed for recyclability. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been shown to be a recyclable catalyst for acylation reactions, maintaining its activity for multiple cycles. organic-chemistry.org

Chemical Reactivity and Derivatization of 5 Ethyl 2 Methoxybenzoic Acid

Electrophilic Aromatic Substitution (EAS) Reactions on the Benzoic Acid Ring

Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the benzene (B151609) ring. The rate and position of these substitutions are dictated by the electronic properties of the existing groups.

The regiochemical outcome of EAS reactions on 5-Ethyl-2-methoxybenzoic acid is determined by the cumulative directing effects of the substituents at positions 1, 2, and 5.

-COOH (Carboxyl group at C1): This is a deactivating group and a meta-director due to its electron-withdrawing nature. It directs incoming electrophiles to the C3 and C5 positions.

-OCH₃ (Methoxy group at C2): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. It directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.

-CH₂CH₃ (Ethyl group at C5): This is a moderately activating group and an ortho, para-director through inductive effects and hyperconjugation. It directs incoming electrophiles to the C4 (ortho) and C6 (ortho) positions.

The powerful activating and directing effect of the methoxy (B1213986) group is the dominant influence. Both the methoxy and carboxyl groups strongly favor substitution at the C3 position. The C5 position is already occupied by the ethyl group. While the ethyl group directs towards C4 and C6, the C3 position is electronically enriched by the potent methoxy group and directed by the carboxyl group, making it the most probable site for electrophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionInfluence of -COOH (C1)Influence of -OCH₃ (C2)Influence of -CH₂CH₃ (C5)Overall Likelihood
C3 Meta (Directing)Ortho (Strongly Directing)-Most Favorable
C4 --Ortho (Directing)Favorable
C6 --Ortho (Directing)Favorable

Specific studies on the electrophilic substitution of this compound confirm the predicted regioselectivity.

Nitration: The nitration of this compound has been shown to yield 5-Ethyl-2-methoxy-3-nitrobenzoic acid. academicpublishers.orgsmolecule.comsigmaaldrich.com This reaction is typically carried out using a mixture of nitric acid and sulfuric acid, where the nitronium ion (NO₂⁺) acts as the electrophile. The substitution occurs at the C3 position, consistent with the strong directing influence of the methoxy group. academicpublishers.orgsmolecule.comsigmaaldrich.com

Halogenation: While specific studies on the halogenation of this compound are not widely documented, reactions on analogous structures provide insight. For instance, the bromination of m-methoxybenzoic acid can produce 2-bromo-5-methoxybenzoic acid, demonstrating substitution ortho to the methoxy group. google.com For this compound, halogenation with reagents like Br₂ in the presence of a Lewis acid (e.g., FeBr₃) or Cl₂ is expected to proceed with high regioselectivity at the C3 position, yielding the corresponding 3-halo derivative. This is due to the strong activation and directing effect of the C2-methoxy group.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle, allowing for numerous derivatization reactions.

Esterification: this compound can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). smolecule.com This classic Fischer esterification is an equilibrium process. usm.myresearchgate.net To drive the reaction towards the ester product, excess alcohol can be used as the solvent, or water can be removed as it forms. google.com Microwave-assisted esterification is a modern approach that can reduce reaction times and improve yields for substituted benzoic acids. academicpublishers.orgusm.my

Amidation: The direct conversion of this compound to amides requires coupling agents to activate the carboxyl group for nucleophilic attack by an amine. This is because the direct reaction forms a stable ammonium (B1175870) carboxylate salt. Common methods include the use of carbodiimides or specialized reagents like T3P (n-propanephosphonic acid anhydride) or boric acid-based catalysts. organic-chemistry.orgorgsyn.org Silicon-based reagents like methyltrimethoxysilane (B3422404) have also proven effective for the direct amidation of carboxylic acids. acs.org For sterically hindered benzoic acids, specific coupling agents and conditions may be necessary to achieve high yields. luxembourg-bio.com

Reduction to Alcohol: The carboxyl group of this compound can be reduced to a primary alcohol, (5-ethyl-2-methoxyphenyl)methanol. This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF. masterorganicchemistry.comevitachem.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion effectively replaces the -OH group, forming an aldehyde intermediate which is immediately further reduced to the alcohol. google.comyoutube.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not capable of reducing carboxylic acids. masterorganicchemistry.com

Reduction to Aldehyde: Stopping the reduction at the aldehyde stage is challenging as aldehydes are more reactive towards reduction than carboxylic acids. This transformation typically requires converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which can then be reduced to the aldehyde using a poisoned catalyst in a process like the Rosenmund reduction.

The removal of the carboxyl group as carbon dioxide (CO₂) from an aromatic ring, known as decarboxylation, is generally a difficult reaction that requires high temperatures or the use of metal catalysts.

For ortho-methoxy substituted benzoic acids, decarboxylation can sometimes be accompanied by demethylation. thieme-connect.com More controlled decarboxylation reactions often employ transition metal catalysts, such as copper or palladium compounds. d-nb.info The mechanism for copper-catalyzed decarboxylation is thought to involve the formation of a copper(I) benzoate (B1203000) salt, which then undergoes thermal decomposition to form an aryl-copper intermediate, followed by protonolysis to yield the decarboxylated arene (4-ethylanisole in this case).

Alternatively, halodecarboxylation methods, such as the Hunsdiecker reaction or variations using metal catalysts, can achieve decarboxylation by first converting the carboxylic acid to a halide. acs.org For instance, transition-metal-free decarboxylative iodination has been demonstrated for methoxybenzoic acids using iodine, where an ortho-methoxy group can facilitate the reaction compared to a para-methoxy group. acs.org These reactions may proceed through radical or ionic intermediates. acs.org

Table 2: Summary of Reactions at the Carboxyl Group

ReactionReagents/ConditionsProduct
Esterification R'-OH, H⁺ (e.g., H₂SO₄), heat5-Ethyl-2-methoxybenzoate ester
Amidation R'R''NH, coupling agent (e.g., DCC, T3P)5-Ethyl-2-methoxybenzamide
Reduction to Alcohol 1. LiAlH₄, THF; 2. H₃O⁺(5-Ethyl-2-methoxyphenyl)methanol
Decarboxylation Heat, metal catalyst (e.g., Cu)4-Ethylanisole

Transformations of the Alkyl and Alkoxy Substituents

The ethyl and methoxy groups on the aromatic ring are key targets for synthetic modifications, enabling the introduction of new functionalities and the creation of novel molecular scaffolds.

The ethyl substituent at the 5-position of the benzoic acid ring can undergo selective oxidation to yield corresponding acetophenone (B1666503) derivatives. This transformation is a valuable tool for introducing a carbonyl group, which can then serve as a handle for further chemical elaborations. The oxidation of ethylbenzene (B125841) and its derivatives to acetophenone is an important industrial process. rsc.org

One common approach involves the use of oxidizing agents such as potassium permanganate (B83412) or chromium-based reagents. For instance, the oxidation of substituted benzaldehydes to their corresponding benzoic acids has been achieved using dichromate under acidic conditions in the presence of a phase transfer catalyst. chemijournal.com While this applies to the aldehyde, similar principles can be extended to the oxidation of alkyl chains. Another method describes the oxidation of various substituted benzyl (B1604629) alcohols to their corresponding acids using tertiary butyl hydroperoxide (TBHP) with a Lewis acid catalyst like ferric chloride and oxone in the absence of a solvent. researchgate.net

Furthermore, biocatalytic methods are emerging as a sustainable alternative for selective oxidation. Cytochrome P450 enzymes have demonstrated the ability to catalyze the stereoselective hydroxylation of ethyl-substituted benzenes. uq.edu.au Specifically, a variant of the cytochrome P450 enzyme CYP199A4 has been shown to be effective in the α-hydroxylation of ethyl groups on benzene derivatives. uq.edu.aunih.gov This enzymatic approach offers high selectivity and operates under mild conditions. nih.gov

The resulting 5-acetyl-2-methoxybenzoic acid is a key intermediate for various applications. For example, the oxidation of the ethyl group is a potential step in the synthesis of more complex molecules. smolecule.com The selective oxidation of the ethyl group in the presence of other sensitive functionalities, such as the methoxy and carboxylic acid groups, requires careful selection of reaction conditions to avoid over-oxidation or side reactions.

Table 1: Examples of Oxidation Reactions on Substituted Benzenes
SubstrateOxidizing Agent/CatalystMajor ProductReference
Ethylbenzenetert-butylhydroperoxide / LDH-[NAPABA–Cu(II)]Acetophenone rsc.org
Substituted BenzaldehydesDichromate / Phase Transfer CatalystSubstituted Benzoic Acids chemijournal.com
Ethyl-substituted benzenesCytochrome P450 CYP199A4 variant(R)-1-phenylethanol uq.edu.au

The cleavage of the methoxy group in this compound to reveal the corresponding phenol (B47542), 5-ethyl-2-hydroxybenzoic acid, is a critical transformation. Phenolic hydroxyl groups are valuable for their antioxidant properties and as synthetic intermediates. The demethylation of aryl methyl ethers is a common challenge in organic synthesis, and various methods have been developed to address it. blucher.com.br

A widely used reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). commonorganicchemistry.commdma.ch This Lewis acid is highly effective and often provides good yields at or below room temperature. commonorganicchemistry.commdma.ch The reaction likely proceeds through the formation of a complex between the boron tribromide and the ethereal oxygen, followed by cleavage of the methyl C-O bond. mdma.ch For substrates with multiple methoxy groups, the stoichiometry of BBr₃ is crucial. mdma.ch A solution of BBr₃ in dichloromethane (B109758) is a common system for this transformation. commonorganicchemistry.comnih.govgoogle.com

Other reagents for demethylation include aluminum chloride (AlCl₃) and pyridinium (B92312) chloride. google.com However, these may require harsher conditions and can lack regioselectivity. google.com An efficient method for the demethylation of lignin-derived aromatic compounds, which are often heavily methoxylated, utilizes acidic concentrated lithium bromide (ACLB). rsc.orgresearchgate.net This system can operate under moderate conditions (e.g., 1.5 M HCl, 110 °C). rsc.orgresearchgate.net The presence of an ortho-carboxylic group can enhance the rate of demethylation due to the formation of a stable intermediate through intramolecular protonation. researchgate.net

Selective demethylation can be challenging when multiple methoxy groups are present. However, in the case of this compound, there is only one methoxy group, simplifying the process. The choice of demethylation agent and reaction conditions is critical to ensure high yields and to avoid unwanted side reactions with the carboxylic acid or ethyl groups.

Table 2: Common Demethylation Reagents and Conditions
ReagentTypical ConditionsKey FeaturesReference
Boron Tribromide (BBr₃)Dichloromethane, 0°C to room temperatureHighly effective for aryl methyl ethers commonorganicchemistry.commdma.ch
Acidic Concentrated Lithium Bromide (ACLB)1.5 M HCl, 110°CEffective for lignin-derived compounds rsc.orgresearchgate.net
Pyridinium ChlorideHigh temperaturesCommon but can lack regioselectivity google.com
Aluminum Chloride (AlCl₃)Various solventsCan be used for selective demethylation google.com

Advanced Spectroscopic and Structural Characterization of 5 Ethyl 2 Methoxybenzoic Acid

Vibrational Spectroscopy for Functional Group Analysis and Molecular Interactions

Detailed Band Assignment in FT-IR and Raman Spectra

The analysis of similar molecules, such as 2-amino-5-bromobenzoic acid, through experimental spectra and theoretical calculations like Density Functional Theory (DFT), provides a strong basis for these assignments. ijtsrd.com The interpretation of the spectra relies on identifying the frequencies, intensities, and shapes of the vibrational bands.

Carboxylic Acid Group (–COOH):

O–H Stretching: The most prominent band in the FT-IR spectrum is typically the broad O–H stretching vibration of the carboxylic acid, which appears in the wide range of 3300-2500 cm⁻¹. This broadening is a direct consequence of strong intermolecular hydrogen bonding.

C=O Stretching: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected in the region of 1720-1680 cm⁻¹. The exact position is influenced by the dimeric hydrogen-bonded structure.

C–O Stretching and O–H Bending: The coupling of C–O stretching and in-plane O–H bending vibrations results in characteristic bands between 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹. A significant out-of-plane O–H bending vibration is also anticipated around 920 cm⁻¹.

Methoxy (B1213986) Group (–OCH₃):

C–H Stretching: The asymmetric and symmetric stretching vibrations of the C–H bonds in the methoxy group are expected to appear around 2950 cm⁻¹ and 2850 cm⁻¹, respectively.

C–O Stretching: The C–O stretching of the aryl-alkyl ether is typically observed as a strong band in the 1275-1200 cm⁻¹ region for asymmetric stretching and around 1075-1020 cm⁻¹ for symmetric stretching.

Ethyl Group (–CH₂CH₃):

C–H Stretching: The C–H stretching vibrations of the methyl and methylene (B1212753) groups will contribute to the bands in the 3000-2850 cm⁻¹ region.

C–H Bending: The bending (scissoring, wagging, twisting) vibrations of the methylene and methyl groups will produce several bands in the 1475-1365 cm⁻¹ range.

Aromatic Ring (Benzene Ring):

C–H Stretching: The aromatic C–H stretching vibrations typically occur above 3000 cm⁻¹.

C=C Stretching: The characteristic C=C stretching vibrations of the benzene (B151609) ring are expected to produce bands of variable intensity in the 1600-1450 cm⁻¹ region.

C–H Bending: The in-plane and out-of-plane C–H bending vibrations will give rise to a series of bands in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The substitution pattern on the benzene ring will influence the exact positions of these bands.

The Raman spectrum would complement the FT-IR data. For instance, the symmetric vibrations, such as the C=C stretching of the benzene ring, often produce more intense bands in the Raman spectrum compared to the FT-IR spectrum.

Table 1: Predicted FT-IR and Raman Band Assignments for 5-Ethyl-2-methoxybenzoic Acid

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
O–H Stretching3300-2500 (broad)Carboxylic Acid
Aromatic C–H Stretching> 3000Benzene Ring
Aliphatic C–H Stretching3000-2850Ethyl & Methoxy Groups
C=O Stretching1720-1680Carboxylic Acid
C=C Stretching1600-1450Benzene Ring
C–H Bending1475-1365Ethyl Group
C–O Stretching / O–H Bending1440-1395, 1300-1200Carboxylic Acid
Asymmetric C–O–C Stretching1275-1200Methoxy Group (Ether)
Symmetric C–O–C Stretching1075-1020Methoxy Group (Ether)
Out-of-plane O–H Bending~920Carboxylic Acid
Out-of-plane C–H Bending900-675Benzene Ring

Probing Intermolecular Interactions and Hydrogen Bonding Signatures

The molecular structure and crystalline arrangement of this compound are significantly influenced by intermolecular interactions, with hydrogen bonding playing a pivotal role. The carboxylic acid functionality is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen).

The most significant intermolecular interaction in this compound is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a common structural motif for carboxylic acids in the solid state. learncbse.in This dimerization involves the hydroxyl group of one molecule forming a hydrogen bond with the carbonyl oxygen of the second molecule, and vice versa. This creates a stable eight-membered ring structure.

The spectroscopic signatures of this hydrogen bonding are clearly observable in the FT-IR spectrum. As mentioned previously, the O–H stretching vibration appears as a very broad band in the 3300-2500 cm⁻¹ region, which is a hallmark of strong hydrogen bonding. In the absence of such interactions (e.g., in a very dilute solution in a non-polar solvent), this band would be a sharper peak at a higher frequency (around 3500 cm⁻¹). Furthermore, the position of the C=O stretching vibration is shifted to a lower frequency (red-shifted) compared to a free monomeric carboxylic acid due to the weakening of the C=O bond through its participation in hydrogen bonding.

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy is a valuable technique for investigating the electronic transitions within a molecule and for studying the formation of complexes. For this compound, the UV-Visible absorption spectrum is expected to be dominated by electronic transitions originating from the substituted benzene ring and the carbonyl group.

The primary electronic transitions anticipated for this molecule are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The aromatic system of the benzene ring, with its conjugated π electrons, will give rise to strong absorption bands in the UV region, typically below 300 nm. The substitution on the benzene ring (with the ethyl, methoxy, and carboxylic acid groups) will influence the exact wavelength and intensity of these absorptions.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atoms of the carbonyl or methoxy groups) to a π* antibonding orbital of the carbonyl group. These transitions are generally much weaker in intensity than π → π* transitions and can sometimes be obscured by the stronger absorptions.

While specific experimental UV-Visible data for this compound is not detailed in the provided search results, the general principles of photocatalysis highlight that molecules with strong absorption in the visible or UV region can be utilized in photo-driven reactions. utrgv.edu

Furthermore, UV-Visible spectroscopy is a powerful tool for studying complexation. For instance, the interaction of phenolic compounds with metal ions can lead to changes in the UV-Visible spectrum, such as a shift in the absorption maximum (bathochromic or hypsochromic shift) or a change in the molar absorptivity (hyperchromic or hypochromic effect). A study on the complexation of 4-ethyl-2-methoxyphenol, a structurally related compound, with Ca²⁺ ions demonstrated the utility of spectroscopic methods in characterizing such interactions. nih.gov Although this study focused on a phenol (B47542) rather than a benzoic acid, it illustrates the principle that complex formation can be monitored by observing changes in the electronic environment of the molecule, which are reflected in the UV-Visible spectrum. Such studies could be extended to investigate the potential of this compound to form complexes with various metal ions.

Applications of 5 Ethyl 2 Methoxybenzoic Acid in Synthetic Organic Chemistry and Materials Science

Role as a Key Building Block in Complex Molecular Synthesis

5-Ethyl-2-methoxybenzoic acid serves as a crucial starting material and intermediate in the synthesis of a variety of complex organic molecules. Its substituted benzene (B151609) ring, featuring a carboxylic acid, a methoxy (B1213986) group, and an ethyl group, provides a versatile scaffold for the construction of elaborate molecular architectures. These functional groups offer multiple reaction sites for further chemical modifications, making it a valuable precursor in multi-step synthetic sequences.

Precursor for the Synthesis of Heterocyclic Compounds

The structural framework of this compound is particularly well-suited for the synthesis of heterocyclic compounds, which are integral to many areas of chemistry, including pharmaceuticals and materials science. Although direct examples are not extensively documented in publicly available literature, the reactivity patterns of analogous substituted benzoic acids provide a strong indication of its utility in this area.

For instance, substituted 2-methoxybenzoic acids are common precursors for the synthesis of quinazolinones. acs.orgnii.ac.jp The general synthetic strategy involves the reaction of the benzoic acid derivative with a source of ammonia, followed by cyclization. acs.org Similarly, 2-amino-5-methoxybenzoic acid, a related compound, is a key starting material for synthesizing quinazolinone and thiazoloquinazoline derivatives. researchgate.net One documented procedure involves heating the amino-acid derivative with formamidine (B1211174) acetate (B1210297) to yield the corresponding quinazolinone. researchgate.net

Furthermore, benzoic acid derivatives are widely used in the synthesis of 1,3,4-oxadiazoles, a class of five-membered heterocycles with diverse biological activities. The synthesis typically proceeds through the conversion of the benzoic acid to a benzohydrazide, which is then cyclized with a suitable reagent. Current time information in Bangalore, IN. For example, 5-chloro-2-methoxybenzoic acid has been successfully used to synthesize a series of 1,3,4-oxadiazole (B1194373) derivatives. Current time information in Bangalore, IN. Given these precedents, this compound is a viable precursor for a range of heterocyclic systems.

Intermediate in the Construction of Advanced Pharmaceutical Intermediates and Scaffolds

The this compound scaffold is a key component in the synthesis of several advanced pharmaceutical intermediates and scaffolds. Its derivatives are integral to the structure of drugs targeting the central nervous system, particularly antipsychotics and dopamine (B1211576) receptor ligands.

A prominent example is in the synthesis of amisulpride (B195569), an atypical antipsychotic agent. berkeley.edu The core structure of amisulpride is a benzamide (B126) derivative, formally derived from the condensation of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with an appropriate amine. berkeley.edu The synthesis of this crucial benzoic acid intermediate often starts from precursors like 2-methoxy-4-acetamidobenzoic acid, highlighting the importance of the substituted methoxybenzoic acid framework. acs.orgmdpi.com

Another significant application is in the development of dopamine D2/D3 receptor ligands, such as eticlopride (B1201500) and its analogues. nih.govnih.govgoogle.com The synthesis of eticlopride, a potent D2-like receptor antagonist, involves the use of 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid as a key precursor. nih.gov This intermediate is prepared through a series of reactions starting from a substituted benzene derivative. nih.gov The resulting salicylic (B10762653) acid derivative is then coupled with an appropriate amine to form the final benzamide product. nih.gov The ethyl and methoxy groups on the benzoic acid ring are crucial for the high affinity and selectivity of these ligands for dopamine receptors. nih.govnih.gov

The following table summarizes the role of related benzoic acid derivatives in the synthesis of pharmaceutical scaffolds:

Pharmaceutical Scaffold/DrugPrecursor/IntermediateTherapeutic Area
Amisulpride4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acidAntipsychotic berkeley.eduacs.org
Eticlopride3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acidDopamine D2/D3 Receptor Antagonist nih.gov
Bitopic Dopamine Receptor Ligands3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acidNeurology nih.govgoogle.com

Development of Novel Ligands and Catalysts Based on the this compound Scaffold

The inherent structural features of this compound make it an attractive platform for the design and synthesis of novel ligands and catalysts. The carboxylic acid group provides a primary coordination site for metal ions, while the methoxy and ethyl groups can be modified to fine-tune the steric and electronic properties of the resulting metal complexes.

Rational Design of Derivatives for Metal Complexation

The rational design of ligands for metal complexation is a cornerstone of coordination chemistry, with applications ranging from catalysis to materials science and medicine. Benzoic acid and its derivatives are well-established ligands for a variety of metal ions. The carboxylate group typically acts as a mono- or bidentate ligand, while other substituents on the aromatic ring can influence the coordination geometry and stability of the resulting complexes.

Derivatives of this compound can be designed to form stable complexes with a range of transition metals. The methoxy group can act as an additional donor atom, leading to the formation of chelate complexes. The design principles for such ligands often involve considering the desired coordination number and geometry of the metal center, as well as the electronic effects of the substituents on the benzoic acid ring. For instance, the introduction of nitrogen-containing groups can lead to the formation of multidentate ligands capable of forming highly stable metal complexes. researchgate.net

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters bridged by organic ligands. mdpi.comnih.gov Benzoic acid derivatives are commonly used as linkers in the synthesis of MOFs. berkeley.eduacs.org The rigid structure and defined coordination sites of this compound make it a potential candidate for the construction of novel MOFs with tailored pore sizes and functionalities. The ethyl and methoxy groups can influence the topology and properties of the resulting framework.

Exploration of Catalytic Activity in Organic Transformations

Metal complexes derived from benzoic acid ligands have shown promise as catalysts in a variety of organic transformations. The catalytic activity of these complexes is often dependent on the nature of the metal center and the electronic and steric properties of the ligand.

While specific studies on the catalytic activity of complexes derived directly from this compound are not abundant, the broader class of metal-benzoate complexes has been investigated for its catalytic potential. For example, metal complexes of substituted benzoic acid hydrazides have been studied for their catalytic activity in oxidation reactions. researchgate.net The catalytic efficiency in such systems is influenced by the redox potential of the metal ion. researchgate.net

Furthermore, metal-organic frameworks (MOFs) constructed from benzoic acid derivatives can exhibit significant catalytic activity. berkeley.eduresearchgate.net The porous nature of MOFs allows for the diffusion of substrates to the active metal centers within the framework. An azobenzene-containing zirconium MOF has been shown to be an effective heterogeneous catalyst for the direct amidation of benzoic acids. berkeley.edu This suggests that MOFs incorporating the this compound scaffold could potentially exhibit catalytic activity in similar transformations. The development of such heterogeneous catalysts is of great interest due to their ease of separation and recyclability.

Contributions to Advanced Materials Science and Polymer Chemistry

The unique chemical structure of this compound and its derivatives offers potential for their use in the development of advanced materials and functional polymers. The aromatic ring provides rigidity and thermal stability, while the functional groups allow for incorporation into polymer chains or for the modification of material surfaces.

Benzoic acid derivatives have been used to create functional polymers with specific properties. For example, new polymers have been derived from m-aminobenzoic acid for biomedical applications. nveo.org The carboxylic acid group of benzoic acid derivatives can be used as a monomer in polymerization reactions, such as in the synthesis of polyesters and polyamides. researchgate.net The Passerini three-component reaction, which utilizes a carboxylic acid, an oxo component, and an isocyanide, can be employed to form polymers with functional side chains. researchgate.net

In the realm of materials science, benzoic acid derivatives are used in the synthesis of various functional materials. For instance, 2,5-dihydroxybenzoic acid is used to prepare pharmacologically important gelatin conjugates for drug formulation development. nih.gov Chitosan (B1678972), a natural polymer, has been modified with benzoic acid derivatives to improve its solubility and processability for various applications. The use of phosphoryl mixed anhydride (B1165640) systems allows for the direct benzoylation of chitosan under mild conditions. The resulting chitosan benzoates exhibit altered physical properties, including solubility in organic solvents. Given these examples, this compound represents a building block with potential for creating novel polymers and materials with tailored properties.

Monomer or Additive in Polymer Synthesis

While direct reports on the use of this compound as a primary monomer in large-scale polymer production are not prevalent in the reviewed literature, its functional groups suggest a potential role in polymer chemistry. Benzoic acid and its derivatives are utilized in the synthesis of various polymers, including polyesters and polyamides. The carboxylic acid moiety of this compound can readily participate in condensation polymerization reactions.

Furthermore, derivatives of 2-methoxybenzoic acid have been explored as additives in polymer formulations. justdial.com These compounds can function as plasticizers or stabilizers, which enhance the flexibility, durability, and thermal stability of the resulting polymer materials. justdial.com In this context, this compound could potentially be esterified and incorporated into a polymer chain or used as an additive to modulate the final properties of a material. The presence of the ethyl group would likely influence its solubility and miscibility with polymer matrices.

Table 1: Potential Roles of this compound in Polymer Synthesis

Application Area Relevant Functional Group(s) Potential Effect on Polymer
Co-monomer in Polyesters Carboxylic Acid Introduction of aromatic character, potential modification of thermal properties.
Co-monomer in Polyamides Carboxylic Acid Imparting specific solubility and thermal characteristics.

The reactivity of the carboxylic acid group is central to its potential as a monomer, allowing for the formation of ester or amide linkages, which are the backbones of polyesters and polyamides, respectively. The methoxy and ethyl substituents on the aromatic ring would then serve as pendant groups, influencing the polymer's secondary properties such as its glass transition temperature and crystallinity.

Design of Supramolecular Assemblies

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. researchgate.netrsc.org Substituted benzoic acids are exemplary building blocks in this field due to the robust and directional nature of the hydrogen bonds formed by their carboxylic acid groups.

This compound is well-suited for the design of supramolecular assemblies. Its carboxylic acid group can form strong, predictable hydrogen-bonding patterns known as synthons. The most common of these is the carboxylic acid dimer, where two molecules are held together by a pair of O-H···O hydrogen bonds. Alternatively, it can co-crystallize with other molecules, such as pyridines, to form highly reliable acid-pyridine heterosynthons. researchgate.net

Studies on related methoxybenzoic acids have shown their ability to form ternary complexes with other ligands and metal ions, leading to the creation of coordination polymers and metal-organic frameworks with interesting photoluminescent properties. researchgate.net Furthermore, benzoic acid derivatives can be used to create host-guest inclusion complexes, where the benzoic acid derivative is encapsulated within a larger host molecule. pharmacompass.com The design of such systems is fundamental to applications in areas like molecular recognition, separation, and catalysis.

The deliberate combination of these varied non-covalent interactions allows for the rational design of complex supramolecular architectures with predictable connectivity and dimensionality, a central challenge and goal within the field of crystal engineering. researchgate.net

Mechanistic Chemical Biology Studies Involving the 5 Ethyl 2 Methoxybenzoic Acid Scaffold

Molecular Recognition and Binding Studies with Biological Macromolecules

The interaction of small molecules with biological targets is the foundational event for any physiological or pharmacological effect. Studies on benzoic acid derivatives, including those structurally similar to 5-ethyl-2-methoxybenzoic acid, have employed a range of biochemical and biophysical techniques to characterize these recognition and binding events at a molecular level.

Biochemical assays are crucial for quantifying the potency of a compound against a specific biological target. For derivatives of the methoxybenzoic acid scaffold, these assays have primarily involved measuring enzyme inhibition (often reported as IC₅₀ values) or receptor binding affinity (reported as Kᵢ values).

Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and evaluated as ligands for serotonin (B10506) 5-HT₄ receptors. nih.govacs.org Binding assays using radiolabeled ligands in rat striatum homogenates have identified compounds with nanomolar affinity. nih.govacs.org For instance, specific ester derivatives showed high potency, demonstrating the utility of the 2-methoxybenzoic acid core in targeting this receptor class. nih.govacs.org Similarly, modifications of the 2-methoxybenzoic acid structure have been explored for their interaction with dopamine (B1211576) D2 and serotonin 5-HT₃ receptors. scispace.com

In the field of metabolic diseases, analogs based on a C-phenyl 1-thio-D-glucitol scaffold, which were synthesized from a 5-bromo-4-methoxy-2-methylbenzoic acid precursor, have been assessed for their ability to inhibit sodium-dependent glucose cotransporters SGLT1 and SGLT2. sci-hub.se These assays are critical for identifying selective inhibitors that could be developed for treating type 2 diabetes. sci-hub.se

Another area of investigation involves the development of inhibitors for the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a key target in Mycobacterium tuberculosis. A scaffold-morphing approach led to the creation of benzimidazole-based inhibitors, which were synthesized from starting materials like 2-amino-5-methoxybenzoic acid. nih.gov These new molecules demonstrated potent inhibition of the DprE1 enzyme, highlighting the adaptability of the benzoic acid scaffold in generating novel enzyme inhibitors. nih.gov

Table 1: In Vitro Biochemical Assay Data for Methoxybenzoic Acid Derivatives

Parent ScaffoldDerivative/CompoundAssay TypeTargetMeasured ActivitySource
4-Amino-5-chloro-2-methoxybenzoic acidCompound 7a (ML 10302)Receptor Binding5-HT₄ ReceptorKᵢ = 1.07 ± 0.5 nM nih.govacs.org
4-Amino-5-chloro-2-methoxybenzoic acidCompound 7gReceptor Binding5-HT₄ ReceptorKᵢ = 0.26 ± 0.06 nM nih.govacs.org
4-Amino-5-chloro-2-methoxybenzoic acidCompound 7kReceptor Binding5-HT₄ ReceptorKᵢ = 1.0 ± 0.3 nM nih.govacs.org
C-phenyl 1-thio-D-glucitol (from 5-bromo-4-methoxy-2-methylbenzoic acid)Compound 3p (TS-071)Enzyme InhibitionSGLT2IC₅₀ = 2.26 nM sci-hub.se
Benzimidazole (from 2-amino-5-methoxybenzoic acid)Compound 2Enzyme InhibitionMtb DprE1Potent Inhibition nih.gov

Understanding the specific non-covalent interactions between a ligand and its target is fundamental to rational drug design. For the methoxybenzoic acid scaffold, molecular modeling and X-ray crystallography have provided insights into these interactions.

Studies on 5-HT₄ receptor ligands derived from 4-amino-5-chloro-2-methoxybenzoic acid revealed that the orientation of substituents is critical for binding. nih.govacs.org Molecular modeling suggested that active compounds adopt a cis folded conformation in the ethyl chain connecting the benzoic acid ester to a piperidine (B6355638) ring. nih.govacs.org This conformation, along with the specific orientation of the nitrogen atom's lone pair, appears to be a key feature for recognition at the receptor binding site. nih.govacs.org Further detailed modeling of the human 5-HT₄ receptor has identified potential hydrogen bonds between the ligand's ester or ketone oxygen and the hydroxyl group of serine residue S5.43, as well as hydrophobic interactions with a phenylalanine residue (F6.51). nih.gov

In a different application, derivatives of 5-amino-2-methoxybenzoic acid have been used as molecular scaffolds to mimic the hydrogen-bonding pattern of a peptide in a β-strand conformation. acs.org Molecular modeling and crystallographic data indicated that amide derivatives of this scaffold provide an alternating array of hydrogen-bond donors and acceptors that is complementary to one edge of a peptide strand, thereby enabling the construction of artificial β-sheets. acs.org This work exemplifies the use of the scaffold to achieve specific molecular recognition through precisely positioned hydrogen bonds. acs.org

Table 2: Characterization of Ligand-Target Interactions

Scaffold/DerivativeTarget/SystemKey Interaction TypeInteracting Residues/FeaturesMethod of CharacterizationSource
4-Amino-5-chloro-2-methoxybenzoate esters5-HT₄ ReceptorConformational; Hydrophobic; Hydrogen Bondcis folded ethyl chain; F6.51; S5.43Molecular Modeling (SYBYL) nih.govacs.orgnih.gov
5-Amino-2-methoxybenzoic acid amidesArtificial β-sheetHydrogen BondingAlternating donor/acceptor array mimics peptide backboneMolecular Modeling, X-ray Crystallography acs.org
Benzimidazole DprE1 inhibitorsMtb DprE1 EnzymeHydrogen Bond; HydrophobicHydrogen bond donor-acceptor interaction with enzymeIn Silico Docking nih.gov

Structure-Activity Relationship (SAR) Principles at the Molecular Level

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound into a potent and selective molecule. This is achieved by systematically modifying the chemical structure and observing the corresponding changes in biological activity.

SAR studies on derivatives of the 2-methoxybenzoic acid scaffold have provided clear principles for enhancing biological activity. In the development of 5-HT₄ receptor ligands, modifying the piperidine moiety attached to the 4-amino-5-chloro-2-methoxybenzoate core led to a dramatic shift in pharmacology. nih.govacs.org While monosubstitution on the piperidine ring yielded potent partial agonists, the introduction of two methyl groups resulted in a compound that acted as an antagonist. nih.govacs.org Furthermore, comparing ester and amide linkages at this position demonstrated that the ester function generally conferred superior activity at 5-HT₄ receptors. nih.govacs.org

In the context of SGLT2 inhibitors, optimization of substituents on the aromatic ring of the C-phenyl 1-thio-D-glucitol scaffold (derived from a methoxy-methyl-benzoic acid) was critical. sci-hub.se Selecting a methoxy (B1213986) group for one position (R1) was found to enhance selectivity for SGLT2 over SGLT1, while placing an ethyl or ethoxy group at another position (R3) improved potency. sci-hub.se

A different type of biological activity was explored in studies of benzoic acid derivatives as antifeedants against the pine weevil. These studies identified that esters of 2,4-dimethoxybenzoic acid and 3,5-dimethoxybenzoic acid had the highest antifeedant activity, establishing key criteria for efficiency based on the substitution pattern on the benzoic acid ring. researchgate.net

Table 3: Structure-Activity Relationship (SAR) Findings

Parent ScaffoldStructural ModificationTarget/EffectObserved Biochemical EffectSource
4-Amino-5-chloro-2-methoxybenzoateIntroduction of two methyl groups on piperidine ring5-HT₄ ReceptorChanged pharmacological profile from partial agonist to antagonist nih.govacs.org
4-Amino-5-chloro-2-methoxybenzoateEster vs. Amide linkage5-HT₄ ReceptorEster function generally provided higher potency nih.govacs.org
C-phenyl 1-thio-D-glucitol scaffoldAddition of methoxy group at R1 positionSGLT1/SGLT2Increased selectivity for SGLT2 over SGLT1 sci-hub.se
C-phenyl 1-thio-D-glucitol scaffoldAddition of ethoxy group at R3 positionSGLT2Increased inhibition potency sci-hub.se
Benzoic AcidEsterification of 2,4-dimethoxybenzoic acidPine Weevil AntifeedantHigh antifeedant activity researchgate.net

Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to visualize and predict how a ligand might interact with its target protein. These methods guide the synthesis of new analogs and help explain observed SAR data.

For the 5-HT₄ receptor ligands, molecular modeling with the SYBYL software package was used to analyze the structures of potent agonist and antagonist derivatives. nih.govacs.org These computational studies found a limited number of low-energy conformations for the molecules, characterized by the previously mentioned folded ethyl chain. nih.govacs.org This modeling work led to the proposal of a hypothetical model for the 5-HT₄ receptor binding site, which could accommodate both agonist and antagonist molecules. nih.govacs.org

The design of β-strand mimics also relied heavily on computational approaches. Molecular modeling was the first step that suggested derivatives of 5-amino-2-methoxybenzoic acid would be suitable candidates for mimicking the hydrogen-bonding pattern of a peptide, a prediction later confirmed by experimental data. acs.org

Table 4: Application of Computational Modeling

Scaffold/DerivativeTargetComputational MethodFinding/PurposeSource
4-Amino-5-chloro-2-methoxybenzoate esters5-HT₄ ReceptorMolecular Modeling (SYBYL)Identified low-energy conformers and proposed a hypothetical receptor binding model nih.govacs.org
Benzimidazole DprE1 inhibitorsMtb DprE1 EnzymeIn Silico DockingPredicted binding mode of a new scaffold and confirmed retention of key H-bond interactions nih.gov
5-Amino-2-methoxybenzoic acid derivativesArtificial β-sheetMolecular ModelingPredicted suitability of the scaffold as a β-strand mimic based on hydrogen bonding geometry acs.org

Q & A

Q. What are the common synthetic routes for 5-Ethyl-2-methoxybenzoic acid, and how do reaction conditions influence yield?

this compound is typically synthesized via alkylation or esterification of benzoic acid derivatives. For example:

  • Alkylation : Reacting 2-methoxybenzoic acid with ethyl halides (e.g., ethyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) under reflux conditions. Temperature control (80–100°C) and solvent choice (e.g., DMF or acetone) significantly impact reaction efficiency .
  • Ester Hydrolysis : Ethyl esters of methoxybenzoic acid derivatives can be hydrolyzed using aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol mixtures, followed by acidification to yield the carboxylic acid .

Methodological Tip : Optimize reaction time and stoichiometry. For example, excess ethylating agents and prolonged heating (12–24 hours) may improve yields but risk side reactions like over-alkylation. Monitor progress via TLC or HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, CH₂CH₃), δ 3.8–4.0 ppm (singlet, OCH₃), and δ 6.5–8.0 ppm (aromatic protons).
    • ¹³C NMR : Signals for the ethyl group (10–15 ppm for CH₃, 20–30 ppm for CH₂), methoxy (55–60 ppm), and carboxylic acid (170–175 ppm) .
  • IR Spectroscopy : Strong absorption at ~2500–3000 cm⁻¹ (O-H stretch of COOH) and ~1250 cm⁻¹ (C-O of methoxy group) .
  • Mass Spectrometry : Molecular ion peak at m/z 194 (C₁₀H₁₂O₃) confirms molecular weight .

Methodological Tip : Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid interference. For IR, prepare KBr pellets to enhance signal clarity .

Advanced Research Questions

Q. How do substituent positions (ethyl vs. methoxy) influence the reactivity and biological activity of benzoic acid derivatives?

The ethyl group at the 5-position enhances lipophilicity, potentially improving membrane permeability in biological assays. The methoxy group at the 2-position acts as an electron-donating group, stabilizing the aromatic ring and influencing electrophilic substitution patterns. For example:

  • Reactivity : Methoxy groups direct electrophiles to the para position, while ethyl groups may sterically hinder certain reactions .
  • Biological Activity : Ethyl-substituted derivatives show enhanced binding to receptors (e.g., dopamine D₂ and serotonin 5-HT₃) compared to methyl or hydrogen analogs, as observed in benzamide antiemetic agents .

Methodological Tip : Perform computational modeling (e.g., DFT calculations) to predict substituent effects on electronic properties and docking studies to assess receptor interactions .

Q. How can researchers resolve contradictions in reported synthetic yields or purification methods?

Discrepancies often arise from variations in:

  • Reaction Conditions : Temperature fluctuations (±5°C) or solvent purity (e.g., anhydrous vs. hydrated solvents) can alter yields.
  • Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane eluent) vs. recrystallization (ethanol/water) may recover different product ratios .

Case Study : In synthesizing 5-bromo-2-methoxybenzoic acid, yields varied from 60% to 85% depending on bromine source (NBS vs. Br₂) and reaction time .

Methodological Tip : Replicate protocols with strict control of variables (e.g., inert atmosphere, reagent grade) and validate purity via HPLC (>95%) .

Q. What strategies are recommended for assessing the stability of this compound under experimental conditions?

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • pH Stability : Test solubility and integrity in buffers (pH 2–12) using UV-Vis spectroscopy (λ_max ~270 nm for aromatic systems) .
  • Light Sensitivity : Store samples in amber vials and monitor degradation via HPLC under UV exposure .

Methodological Tip : Use accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
5-Ethyl-2-methoxybenzoic acid
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Reactant of Route 2
5-Ethyl-2-methoxybenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.